molecular formula C14H18ClN3O B267817 N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Cat. No. B267817
M. Wt: 279.76 g/mol
InChI Key: VNFNYGIFQYBDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as Cmpd S, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S has been studied for its potential therapeutic applications in various fields of research. In oncology, N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammatory disorders.

Mechanism of Action

N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S exerts its therapeutic effects through its ability to modulate various molecular targets in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S can promote the expression of genes that are involved in apoptosis and inhibit the expression of genes that promote cell proliferation. N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammatory disorders. In vivo studies have demonstrated that N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S in lab experiments is its ability to modulate multiple molecular targets, making it a versatile tool for studying various biological processes. However, one limitation of using N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S is its relatively low potency compared to other compounds that target the same molecular pathways. This may require higher concentrations of N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S to achieve the desired effects, which could lead to non-specific effects or toxicity.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to investigate the mechanisms by which N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S exerts its neuroprotective effects and to determine its efficacy in animal models and clinical trials. Another potential future direction is the development of more potent analogs of N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S that could be used in therapeutic applications. Finally, further studies are needed to investigate the safety and toxicity of N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S in humans.

Synthesis Methods

N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxybenzyl chloride with 1H-imidazole-1-carboxaldehyde, followed by the addition of 3-(aminopropyl)amine. The resulting product is then purified through column chromatography to obtain N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine S in its pure form.

properties

Product Name

N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C14H18ClN3O/c1-19-14-4-3-13(15)9-12(14)10-16-5-2-7-18-8-6-17-11-18/h3-4,6,8-9,11,16H,2,5,7,10H2,1H3

InChI Key

VNFNYGIFQYBDFH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)CNCCCN2C=CN=C2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNCCCN2C=CN=C2

Origin of Product

United States

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